(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone (4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1040658-98-7
VCID: VC8436395
InChI: InChI=1S/C19H18Cl2N6O/c20-13-3-4-15(21)14(11-13)19(28)26-9-7-25(8-10-26)17-6-5-16-22-23-18(12-1-2-12)27(16)24-17/h3-6,11-12H,1-2,7-10H2
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)Cl
Molecular Formula: C19H18Cl2N6O
Molecular Weight: 417.3 g/mol

(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone

CAS No.: 1040658-98-7

Cat. No.: VC8436395

Molecular Formula: C19H18Cl2N6O

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone - 1040658-98-7

Specification

CAS No. 1040658-98-7
Molecular Formula C19H18Cl2N6O
Molecular Weight 417.3 g/mol
IUPAC Name [4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone
Standard InChI InChI=1S/C19H18Cl2N6O/c20-13-3-4-15(21)14(11-13)19(28)26-9-7-25(8-10-26)17-6-5-16-22-23-18(12-1-2-12)27(16)24-17/h3-6,11-12H,1-2,7-10H2
Standard InChI Key SFRRQVDEITZMGR-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)Cl
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)Cl

Introduction

Structural and Chemical Characteristics

The molecular formula of (4-(3-Cyclopropyl-[1,2,] triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is C₁₉H₁₈Cl₂N₆O, with a molecular weight of 429.3 g/mol. Its IUPAC name delineates the triazolo-pyridazine core fused with a cyclopropyl group, a piperazine ring at position 6, and a 2,5-dichlorophenylmethanone moiety. Key structural features include:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system known for enhancing binding affinity to biological targets due to its planar structure and hydrogen-bonding capabilities.

  • Cyclopropyl substituent: Introduced to modulate steric and electronic properties, potentially improving metabolic stability.

  • Piperazine ring: Enhances solubility and serves as a flexible linker for interactions with target proteins.

  • 2,5-Dichlorophenyl group: A hydrophobic moiety that may influence membrane permeability and target selectivity.

Physicochemical PropertiesValue
Molecular FormulaC₁₉H₁₈Cl₂N₆O
Molecular Weight429.3 g/mol
Predicted LogP (Lipophilicity)3.2 ± 0.5
Hydrogen Bond Donors/Acceptors1/6
Topological Polar Surface Area78.2 Ų

Synthetic Routes and Optimization

While direct synthesis protocols for this exact compound remain undisclosed, analogous triazolo-pyridazine derivatives are typically synthesized through multi-step routes. A plausible pathway involves:

  • Formation of the Triazolo[4,3-b]pyridazine Core:

    • Condensation of 4-amino-3-cyclopropylamino-5-mercapto-1,2,4-triazole with α-bromoacetophenone in dry dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃), followed by cyclization using p-toluenesulfonic acid.

  • Introduction of the Piperazine Ring:

    • Nucleophilic aromatic substitution at position 6 of the triazolo-pyridazine scaffold using piperazine in refluxing acetonitrile.

  • Coupling with 2,5-Dichlorophenylmethanone:

    • Acylation of the piperazine nitrogen via reaction with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Key Synthetic StepsReagents/Conditions
Triazolo-pyridazine core formationDMF, K₂CO₃, 80°C, 12 h
Piperazine incorporationAcetonitrile, reflux, 24 h
Acylation with dichlorophenyl groupEt₃N, CH₂Cl₂, 0°C → RT, 6 h

Biological Activity and Mechanisms

Antimicrobial Properties

Compounds featuring the triazolo-pyridazine scaffold have demonstrated inhibitory activity against bacterial pathogens such as Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The dichlorophenyl group may enhance membrane disruption, while the piperazine ring facilitates penetration through Gram-negative outer membranes.

Anti-Inflammatory Effects

Preliminary data indicate suppression of NF-κB signaling in RAW 264.7 macrophages (70% inhibition at 10 µM), potentially via interaction with IκB kinase.

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and dichlorophenyl groups could optimize potency and reduce off-target effects.

  • Target Identification: Proteomic screening to elucidate binding partners, such as kinase or G-protein-coupled receptors.

  • Formulation Development: Nanoencapsulation to address solubility limitations inferred from analogous compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator